N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide
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Overview
Description
N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide is a chemical compound characterized by the presence of a benzamide group linked to a pyrimidine ring via a sulfanylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4,6-dimethyl-2-mercaptopyrimidine in anhydrous dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent such as ethyl acetate.
Step 6: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring in the benzamide group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]aniline
- **N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]phenylacetamide
- **N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzoic acid
Uniqueness
N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide is unique due to its specific structural features, such as the presence of both a benzamide and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-8-11(2)17-14(16-10)19-9-15-13(18)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIXHZEVWGUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCNC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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